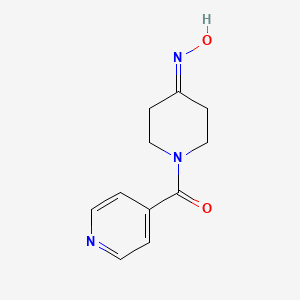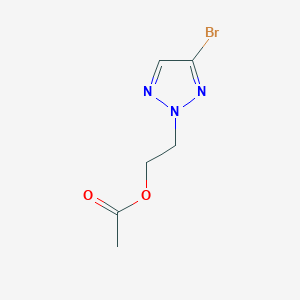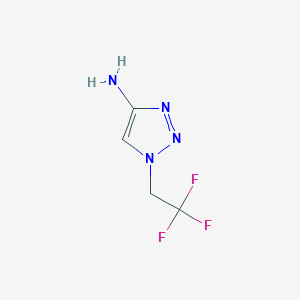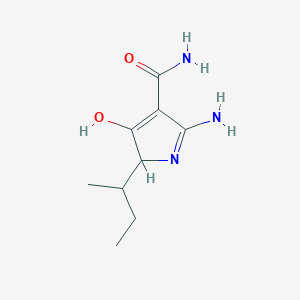
4-(Chloromethoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethoxy)benzonitrile is an organic compound with the molecular formula C8H6ClNO It is a derivative of benzonitrile, where a chlorine atom is substituted at the para position of the methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethoxy)benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-hydroxybenzonitrile with thionyl chloride to form 4-chloromethoxybenzonitrile. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Chloromethoxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 4-chloromethoxybenzoic acid.
Reduction: Formation of 4-chloromethoxybenzylamine.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethoxy)benzonitrile has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its role in the synthesis of drug candidates and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 4-(Chloromethoxy)benzonitrile depends on its chemical reactivity. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The electron-withdrawing nature of the nitrile group enhances the reactivity of the aromatic ring towards nucleophiles . In oxidation and reduction reactions, the methoxy and nitrile groups undergo transformation, leading to the formation of new functional groups.
Vergleich Mit ähnlichen Verbindungen
4-Chlorobenzonitrile: Similar structure but lacks the methoxy group.
4-Methoxybenzonitrile: Similar structure but lacks the chlorine atom.
Uniqueness: 4-(Chloromethoxy)benzonitrile is unique due to the presence of both chlorine and methoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C8H6ClNO |
|---|---|
Molekulargewicht |
167.59 g/mol |
IUPAC-Name |
4-(chloromethoxy)benzonitrile |
InChI |
InChI=1S/C8H6ClNO/c9-6-11-8-3-1-7(5-10)2-4-8/h1-4H,6H2 |
InChI-Schlüssel |
INWMBIALUYSXPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene](/img/structure/B13170769.png)
![(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate](/img/structure/B13170778.png)








![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one](/img/structure/B13170835.png)


